6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
This compound belongs to the class of 2H-pyran-2-one derivatives, characterized by a six-membered lactone ring with an oxygen heteroatom. Its structure includes a 6-methyl substituent on the pyran ring and a 4-position linked to an azetidin-3-yloxy group, which is further substituted with a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-4-[1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-10-6-13(7-15(22)24-10)25-14-8-21(9-14)16(23)11-2-4-12(5-3-11)17(18,19)20/h2-7,14H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIVCVHZBXHUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one , identified by its CAS number 1798540-79-0 , is a novel synthetic molecule with potential therapeutic applications. Its structure features a pyranone core, an azetidine moiety, and a trifluoromethylbenzoyl group, which may contribute to its biological activity.
Molecular Characteristics
- Molecular Formula : C17H14F3NO4
- Molecular Weight : 353.2926 g/mol
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and intracellular target interaction. The azetidinyl and pyranone components may modulate various signaling pathways, potentially affecting cell proliferation and survival.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit significant pharmacological activities:
- Antiviral Activity : Compounds with similar structures have shown promise against Hepatitis C Virus (HCV), with some derivatives demonstrating effective inhibition at low micromolar concentrations. For example, a related compound exhibited an EC50 value lower than 1.5 μM and a selectivity index (SI) greater than 20 .
- Kinase Inhibition : The compound's structural features suggest potential as a kinase inhibitor. Kinases play crucial roles in cancer progression, and compounds targeting these enzymes are vital in cancer therapy .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pathways associated with chronic inflammation, which is a precursor to various diseases including cancer .
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of various azetidine-containing compounds against HCV. The results indicated that the presence of the trifluoromethyl group significantly enhanced antiviral activity, suggesting that the structural modifications in this compound could lead to similar or improved efficacy against viral pathogens.
Case Study 2: Kinase Inhibition Profile
In another study focusing on small molecule kinase inhibitors, compounds similar to the target compound were assessed for their ability to inhibit specific kinases associated with tumor growth. The findings revealed that modifications in the azetidine ring structure could lead to increased selectivity and potency against specific kinase targets .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Anti-HCV | <1.5 | >20 |
| Compound B | Kinase Inhibitor | <5 | Moderate |
| Compound C | Anti-inflammatory | <10 | High |
Table 2: Structural Features Influencing Activity
| Structural Feature | Influence on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and membrane penetration |
| Azetidine Moiety | Modulates enzyme interactions |
| Pyranone Core | Stabilizes the overall structure |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 6-methyl-4-((1-(4-(trifluoromethyl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one are compared below with three closely related analogs:
Key Observations:
Substituent Effects : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to chloro-fluoro (Compound ) or methyl (Compound ) substituents.
Research Findings and Implications
- Structural Analogues : The replacement of azetidin with piperidin (as in ) reduces molecular weight but may decrease metabolic stability due to increased ring flexibility.
- Halogen vs.
- Urea-Linked Derivatives: Compounds like 14a demonstrate the impact of hydrogen-bond donors (urea groups) on solubility and target engagement, a feature absent in the target compound.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for SN2 mechanisms.
- Temperature Control : Reflux (~80°C) ensures sufficient activation energy for coupling steps.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves intermediates; recrystallization improves final product purity .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyranone carbonyl (δ ~165–170 ppm), azetidine protons (δ 3.5–4.5 ppm), and trifluoromethyl group (¹³C δ ~120 ppm, quartets due to ³J coupling) .
- 19F NMR : Confirms the -CF₃ group (δ ~-60 to -65 ppm) .
- HPLC-MS : Quantifies purity (>95%) and verifies molecular ion ([M+H]⁺ expected at m/z ~410–420) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine-pyranone linkage, critical for confirming regioselectivity in synthesis .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., JAK1 vs. JAK3) .
- Solubility Issues : Low aqueous solubility may lead to false negatives. Use DMSO stock solutions with ≤0.1% final concentration and validate with LC-MS .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular readouts (e.g., STAT phosphorylation) to confirm target engagement .
- Structural Analysis : Perform molecular docking using crystallographic data (e.g., PDB ID 6VSB) to validate binding poses and identify steric clashes in specific assay conditions .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Metabolic Stability :
- Liver Microsome Assays : Identify metabolic hotspots (e.g., pyranone ring oxidation). Introduce electron-withdrawing groups (e.g., -F) or methyl substituents to block CYP450-mediated degradation .
- Permeability :
- Caco-2 Assays : Improve logP (target ~2–3) via azetidine N-acylation or pyranone O-methylation .
- Plasma Protein Binding :
- Equilibrium Dialysis : Reduce plasma protein affinity by modifying the benzoyl moiety (e.g., replacing CF₃ with smaller halogens) to enhance free drug availability .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions (e.g., JAK2 ATP-binding pocket) to identify residues (e.g., Leu855, Glu930) critical for selectivity .
- QSAR Modeling :
- Train models on IC₅₀ data from analogs (e.g., pyranone derivatives) to predict substituent effects on potency .
- Free Energy Perturbation (FEP) :
- Calculate ΔΔG for CF₃ → Cl substitutions to prioritize synthetically feasible modifications .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis of the ester linkage (pyranone-azetidine) in aqueous buffers. Store lyophilized at -20°C under argon .
- Light Sensitivity :
- The trifluoromethylbenzoyl group may undergo photodegradation. Use amber vials and avoid UV exposure .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Chemical Proteomics :
- Use a biotinylated probe analog for pull-down assays coupled with LC-MS/MS to identify off-target interactions .
- In-cell NMR :
- Monitor real-time compound binding in living cells (e.g., ¹⁹F NMR for CF₃ group tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
